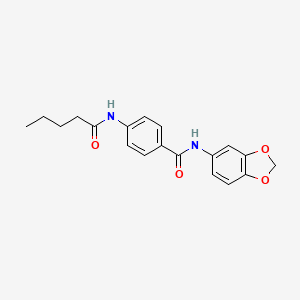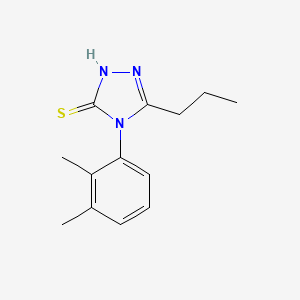
4-(3,4-dimethylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
描述
Synthesis Analysis
The synthesis of quinolinone derivatives, including structures similar to 4-(3,4-dimethylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, often involves cyclization reactions and the use of specific reagents to achieve the desired molecular framework. For instance, Cheng et al. (2013) describe a one-pot synthesis method for 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes, utilizing cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate. This approach highlights the versatility and efficiency in synthesizing complex quinolinone derivatives under mild reaction conditions (Cheng et al., 2013).
Molecular Structure Analysis
DFT and TD-DFT/PCM calculations have been applied to understand the molecular structure, spectroscopic characteristics, and electronic properties of quinolinone derivatives. Wazzan et al. (2016) conducted a comprehensive study on the structural parameters and spectroscopic characterization of quinolinone dyes, revealing insights into their molecular structure and stability through optimized geometry, NLO properties, and electronic distribution (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinolinones participate in a variety of chemical reactions, reflecting their reactivity and potential for functionalization. Bunce and Nammalwar (2010) discussed the synthesis of 4(1H)-quinolinones through a tandem reduction-addition-elimination reaction, showcasing the chemical versatility and potential for diverse substitutions in the quinolinone core structure, which impacts its chemical properties significantly (Bunce & Nammalwar, 2010).
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The synthesis methods and structural modifications play a crucial role in determining these characteristics, which are essential for their application in various fields.
Chemical Properties Analysis
Quinolinone derivatives exhibit a range of chemical properties, including phototoxicity, cytotoxic activities, and the ability to interact with biological targets. For example, the study by Chimichi et al. (2006) evaluates the photo-antiproliferative activity of 3-pyrazolyl or -isoxazolyl substituted 4-hydroxy-2(1H)-quinolinones, indicating their potential in biological and medicinal applications due to their chemical properties (Chimichi et al., 2006).
作用机制
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs or pesticides . Without specific studies on this compound, it’s difficult to provide information on its mechanism of action.
安全和危害
未来方向
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be studied as a potential drug . Alternatively, if it has interesting chemical properties, it could be studied for its potential uses in chemical synthesis or materials science.
属性
IUPAC Name |
4-(3,4-dimethylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-7-8-13(9-12(11)2)17(21)19-10-16(20)18-14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLUCEIKFHAKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B4717502.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4717509.png)
![2-(4-butoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4717517.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B4717523.png)

![N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B4717532.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4717542.png)
![8,9-dimethyl-2-(4-pyridinyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717543.png)
![3-[(2-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4717551.png)
![(4-chlorophenyl)[1-(8-quinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B4717556.png)
![2-{4-allyl-5-[(2-chloro-6-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4717559.png)


![ethyl [2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4717564.png)